molecular formula C8H11N3O B2763080 2-Hydroxy-4,6-dimethyl-nicotinamidine CAS No. 885967-09-9

2-Hydroxy-4,6-dimethyl-nicotinamidine

Cat. No.: B2763080
CAS No.: 885967-09-9
M. Wt: 165.196
InChI Key: DSJVENIALVHCFD-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethyl-nicotinamidine is a chemical compound of interest in specialized research fields. Based on its structural features and the properties of analogous compounds, it is primarily investigated for its potential application as a corrosion inhibitor. Studies on similar furanylnicotinamidine derivatives have demonstrated that molecules in this class can effectively protect carbon steel in acidic environments, functioning as mixed-type inhibitors that adsorb onto metal surfaces . The presence of heteroatoms and the aromatic system in its structure contribute to this activity. Furthermore, its core structure relates it to the nicotinamide family, suggesting potential, though not yet defined, relevance in biochemical research related to cellular metabolism . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-4-3-5(2)11-8(12)6(4)7(9)10/h3H,1-2H3,(H3,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJVENIALVHCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,6-dimethyl-nicotinamidine typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine hydrochloride in the presence of a base to introduce the hydroxyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6-dimethyl-nicotinamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • 2-Hydroxy-4,6-dimethyl-nicotinamidine serves as a versatile building block for synthesizing more complex organic molecules. Its hydroxyl and amine functional groups allow for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Catalytic Properties

  • The compound has been investigated for its catalytic properties in various chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in the development of new materials and fine chemicals.

Biological Applications

Enzyme Inhibition

  • Research indicates that this compound may act as an enzyme inhibitor. It binds to specific enzymes, preventing them from catalyzing their respective biochemical reactions. This property is crucial for developing therapeutic agents targeting various diseases.

Antimicrobial Activity

  • The compound has shown promise in antimicrobial applications. Studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell functions, which can lead to cell death .

Medical Applications

Therapeutic Properties

  • This compound is being explored for its anti-inflammatory and antioxidant properties. It has potential applications in treating conditions related to oxidative stress and inflammation, such as skin disorders and chronic diseases .

Cosmeceutical Uses

  • The compound is being evaluated as a cosmeceutical ingredient due to its ability to improve skin health by reducing hyperpigmentation and promoting skin barrier function. It protects skin cells from UV-induced damage and enhances overall skin appearance .

Industrial Applications

Material Development

  • In the industrial sector, this compound is utilized in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors.

Catalysis in Chemical Reactions

  • The compound acts as a catalyst in various chemical processes, facilitating reactions that are essential for producing fine chemicals and pharmaceuticals. Its efficiency in catalysis contributes to more sustainable manufacturing practices by reducing waste and energy consumption.

Case Study 1: Enzyme Inhibition Mechanism

A study investigated the enzyme inhibition properties of this compound against specific targets involved in metabolic pathways related to cancer. Results showed significant inhibition rates, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial evaluating the antimicrobial efficacy of this compound against common skin pathogens, the compound demonstrated effective inhibition of bacterial growth, supporting its use in topical formulations.

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Source
ChemistryBuilding block for synthesis
BiologyEnzyme inhibitor
MedicineAnti-inflammatory agent
IndustryCatalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6-dimethyl-nicotinamidine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nicotinamidine core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of compounds related to 2-hydroxy-4,6-dimethyl-nicotinamidine:

Compound Name Functional Group(s) Molecular Weight (g/mol) Key Properties/Applications References
2-Hydroxy-4,6-dimethylnicotinamide Hydroxy, Amide Not reported Commercial availability; synthesis intermediate
2-Hydroxy-4,6-dimethylnicotinonitrile Hydroxy, Nitrile Not reported Intermediate in organic synthesis
2-Hydroxy-4,6-dimethylpyrimidine Hydroxy, Pyrimidine ring 142.15 (free base) Used in colorimetric purity assays
2-Hydroxy-4,6-dimethylpyrimidine HCl Hydroxy, Pyrimidine, HCl 160.60 High-purity analytical standard
2-Amino-4,6-dimethylnicotinonitrile Amino, Nitrile Not reported Potential pharmaceutical applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-4,6-dimethyl-nicotinamidine and its derivatives?

  • Methodological Answer : Acid-catalyzed hydrolysis of nitrile precursors (e.g., 4,6-dimethyl-2-(alkylthio)nicotinonitrile) under controlled temperatures (50–70°C) yields high-purity derivatives, with yields varying by alkyl chain length (e.g., 72–89% for C3–C6 alkylthio groups) . For ester derivatives like Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate, solvent choice (e.g., ethanol vs. DMF) and reaction time (12–24 hrs) significantly impact yield. Continuous flow reactors are recommended for scalable synthesis .
PrecursorReaction ConditionsYield (%)Reference
3a (C3H7)H2SO4, 60°C, 6 hrs89
3d (CH2C6H5)H2SO4, 70°C, 8 hrs72

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

  • Methodological Answer : Traditional methods like diazotized sulfanilic acid reactions lack specificity due to interference from substituents in the 4-, 5-, or 6-positions . Instead, HPLC coupled with UV detection (λ = 254 nm) or LC-MS is preferred for purity analysis. For structural confirmation, NMR (1H/13C) and X-ray diffraction are critical, as demonstrated in studies of analogous pyrimidine derivatives .

Q. How does the structural configuration influence chemical reactivity?

  • Methodological Answer : The hydroxyl group at the 2-position and methyl groups at 4,6-positions create steric hindrance, limiting nucleophilic substitution at these sites. However, the electron-withdrawing amidine group enhances reactivity at the 3-position, enabling regioselective modifications (e.g., alkylation, acylation) . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data for derivatives?

  • Methodological Answer : Contradictions often arise from substituent-dependent interference in colorimetric assays (e.g., false negatives with 2-thiobarbituric acid due to 4,6-dimethyl groups) . To resolve this, cross-validate results using orthogonal techniques:

  • Step 1 : Confirm purity via HPLC.
  • Step 2 : Use high-resolution MS for molecular weight validation.
  • Step 3 : Employ 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .

Q. What computational strategies predict biological interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding affinities with targets like enzymes or DNA. For example, pyrimidine derivatives show affinity for thymidylate synthase (binding energy: −8.2 kcal/mol) . ADMET predictions (SwissADME) can prioritize derivatives with favorable pharmacokinetic profiles.

Q. What methodologies establish structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :

  • Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., alkylthio chains, ester groups) .
  • Step 2 : Screen for bioactivity (e.g., antimicrobial, anticancer) using in vitro assays.
  • Step 3 : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
  • Key Finding : Longer alkyl chains (e.g., C6H13) enhance membrane permeability but reduce aqueous solubility .

Data Contradiction Analysis

  • Issue : Colorimetric assays (e.g., diazotized sulfanilic acid) fail for 2-Hydroxy-4,6-dimethylpyrimidine due to steric blocking by methyl groups .
  • Resolution : Replace with non-colorimetric methods (e.g., NMR-based quantification or LC-MS) to avoid false negatives.

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